molecular formula C5H11O8P B1197587 D-Xylulose 5-phosphate CAS No. 4212-65-1

D-Xylulose 5-phosphate

Cat. No. B1197587
CAS RN: 4212-65-1
M. Wt: 230.11 g/mol
InChI Key: FNZLKVNUWIIPSJ-RFZPGFLSSA-N
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Description

D-Xylulose 5-phosphate is a key intermediate in various essential biological pathways, including the non-mevalonate pathway for isoprenoid biosynthesis, and the synthesis of vitamins like thiamin and pyridoxol. It is synthesized from pyruvate and glyceraldehyde 3-phosphate through a thiamin diphosphate-dependent reaction catalyzed by DXP synthase. This enzyme is widespread across bacteria and plant chloroplasts, indicating its fundamental role in cellular metabolism and highlighting its potential as a target for antibacterial drug development due to its absence in humans (Sprenger et al., 1997).

Synthesis Analysis

The enzymatic synthesis of D-Xylulose 5-phosphate involves two potential starting substrates, with the conversion being facilitated by triosephosphate isomerase and transketolase. This method allows for the scale-up of syntheses, providing operational guidelines for industrial applications (Shaeri et al., 2008). Additionally, a rapid and flexible synthesis method has been developed to accommodate isotopic labels and variation of stereocenters, crucial for studying the enzyme's mechanism (Cox et al., 2003).

Molecular Structure Analysis

The structural elucidation of enzyme-bound intermediates in the DXP synthase reaction has been advanced through X-ray crystallography, providing new insights into the catalytic mechanism. These studies highlight the enzyme's unique domain arrangement and suggest potential pathways for selective drug targeting (Chen et al., 2019).

Chemical Reactions and Properties

D-Xylulose 5-phosphate is central to the methylerythritol phosphate pathway, undergoing various chemical transformations. Studies have explored its conversion to other key metabolites, demonstrating its pivotal role in isoprenoid biosynthesis and the potential for targeting this pathway in drug development (Kuzuyama et al., 1998).

Physical Properties Analysis

Research into the enzymatic preparation and stability of D-Xylulose 5-phosphate has led to the development of stable derivatives and insights into the enzyme kinetics involved in its synthesis. These studies contribute to our understanding of its physical properties and potential for industrial biosynthesis (Simpson & Bhuyan, 1962).

Chemical Properties Analysis

The chemical behavior of D-Xylulose 5-phosphate, particularly in enzyme-catalyzed reactions, has been extensively studied. Its role as a substrate for various enzymes in the MEP pathway underscores its chemical versatility and importance in metabolic processes. The study of its analogues and derivatives continues to inform the design of inhibitors and therapeutic agents (Walker & Poulter, 2005).

Scientific Research Applications

  • Biosynthetic Precursor in Escherichia coli : D-Xylulose 5-phosphate is a precursor for isopentenyl diphosphate, thiamin, and pyridoxol in Escherichia coli, as identified by an enzyme called deoxyxylulose-5-phosphate synthase (Sprenger et al., 1997).

  • Enzymatic Synthesis for Analysis : Efficient and straightforward methodologies for the synthesis of D-xylulose-5-phosphate, which is crucial for analyzing enzyme activities and biological functions, have been developed (Hardt et al., 2020).

  • Drug Target in Mycobacterium tuberculosis : Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate reductoisomerase, which uses D-xylulose 5-phosphate in its process, provides insights for drug design due to its unique structural and functional properties (Henriksson et al., 2007).

  • Terpenoid Biosynthesis : Phosphorylation of 1-deoxy-D-xylulose by D-xylulokinase in Escherichia coli indicates a potential salvage pathway for generating 1-deoxy-D-xylulose 5-phosphate for terpenoid biosynthesis (Wungsintaweekul et al., 2001).

  • Enzymatic D-Xylulose 5-Phosphate Synthesis : Research on the characterization of enzymatic synthesis of D-xylulose 5-phosphate provides operational guidelines for scale-up syntheses (Shaeri et al., 2008).

  • Isotopomer Preparation : Isotope-labeled 1-deoxy-D-xylulose 5-phosphate, prepared using recombinant synthase from Bacillus subtilis, shows potential for studying metabolic pathways (Hecht et al., 2001).

Future Directions

  • Mechanistic insights : Additional studies are needed to unravel the precise molecular mechanisms underlying DXS’s roles in physiological processes such as photosynthesis, phytohormone regulation, adversity resistance, and pathogen defense .

properties

IUPAC Name

[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZLKVNUWIIPSJ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863330
Record name D-Xylulose 5-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xylulose 5-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000868
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

D-Xylulose 5-phosphate

CAS RN

4212-65-1
Record name D-Xylulose 5-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4212-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Xylulose 5-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Xylulose 5-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-XYLULOSE 5-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MF87847MR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Xylulose 5-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000868
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16,500
Citations
HK Lichtenthaler - Annual review of plant biology, 1999 - annualreviews.org
… , non-mevalonate 1-deoxy-d-xylulose-5-phosphate (DOXP) pathway for the biosynthesis of … This review summarizes current knowledge of the novel 1-deoxy-d-xylulose-5-phosphate (…
Number of citations: 735 www.annualreviews.org
PJ Proteau - Bioorganic chemistry, 2004 - Elsevier
… -3-phosphate to form 1-deoxy-d-xylulose 5-phosphate (DXP) and ends with the formation of … ) mediated by the enzyme 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR; EC 1.1.…
Number of citations: 148 www.sciencedirect.com
W Liang, S Ouyang, N Shaw, A Joachimiak… - The FASEB …, 2011 - ncbi.nlm.nih.gov
… of d-ribulose 5-phosphate to d-xylulose 5-phosphate and is an important enzyme for cellular … with d-ribulose 5-phosphate and d-xylulose 5-phosphate provide the first detailed molecular …
Number of citations: 40 www.ncbi.nlm.nih.gov
J Shaeri, I Wright, EB Rathbone… - Biotechnology and …, 2008 - Wiley Online Library
… of the enzymatic synthesis of D-xylulose 5-phosphate using triosephosphate isomerase and … KEYWORDS: transketolase; triosphosphate isomerase D-xylulose 5-phosphate; operating …
Number of citations: 56 onlinelibrary.wiley.com
N Singh, G Chevé, MA Avery… - Current pharmaceutical …, 2007 - ingentaconnect.com
… This pathway is also known as the 1deoxy-D-xylulose-5-phosphate (DXP) pathway, where DXP is the first intermediate; or 2C-methyl-D-erythritol-4-phosphate (MEP) pathway since …
Number of citations: 152 www.ingentaconnect.com
JE Kim, YHP Zhang - Biotechnology and Bioengineering, 2016 - Wiley Online Library
… D‐xylulose 5‐phosphate (Xu5P), a very expensive sugar phosphate, was synthesized from D‐xylose and polyphosphate catalyzed by enzyme cascades in one pot. The synthetic …
Number of citations: 34 onlinelibrary.wiley.com
L Meile, LM Rohr, TA Geissmann… - Journal of …, 2001 - Am Soc Microbiol
… A d-xylulose 5-phosphate/d-fructose 6-phosphate phosphoketolase (Xfp) from the … K m values for d-xylulose 5-phosphate and d-fructose 6-phosphate are 45 and 10 mM, respectively. …
Number of citations: 179 journals.asm.org
A Banerjee, Y Wu, R Banerjee, Y Li, H Yan… - Journal of Biological …, 2013 - ASBMB
… -deoxy-d-xylulose 5-phosphate (DXP) from glyceraldehyde 3-phosphate (GAP) and pyruvate. The reaction is catalyzed by the enzyme called 1-deoxy-d-xylulose-5-phosphate synthase (…
Number of citations: 185 www.jbc.org
M Schürmann, M Schürmann, GA Sprenger - Journal of Molecular Catalysis …, 2002 - Elsevier
… 1-Deoxy-d-xylulose 5-phosphate was prepared … of 1-deoxy-d-xylulose 5-phosphate with alkaline phosphatase. Homo-1… aldolase and 1-deoxy-d-xylulose 5-phosphate synthase of E. coli …
Number of citations: 92 www.sciencedirect.com
S Takahashi, T Kuzuyama… - Proceedings of the …, 1998 - National Acad Sciences
… the yaeM gene product is designated 1-deoxy-d-xylulose 5-phosphate reductoisomerase and that the yaeM gene is renamed dxr for 1-deoxy-d-xylulose 5-phosphate reductoisomerase. …
Number of citations: 647 www.pnas.org

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